2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine

Physicochemical profiling Drug-likeness Scaffold diversification

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine is a tri-aryl substituted member of the 5H-indeno[1,2-b]pyridine heterocyclic class, bearing phenyl groups at the 2-, 4-, and 5-positions on the fused tricyclic core. This class has been systematically explored for topoisomerase I/II inhibition and anticancer cytotoxicity, with structure–activity relationship (SAR) studies demonstrating that the identity and position of aryl substituents critically determine potency and selectivity.

Molecular Formula C30H21N
Molecular Weight 395.5 g/mol
CAS No. 143771-34-0
Cat. No. B15162752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine
CAS143771-34-0
Molecular FormulaC30H21N
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C30H21N/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)31-30-25-19-11-10-18-24(25)28(29(26)30)23-16-8-3-9-17-23/h1-20,28H
InChIKeyPBSBILPZHBYSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine (CAS 143771-34-0): Structural Identity and Procurement-Relevant Class Context


2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine is a tri-aryl substituted member of the 5H-indeno[1,2-b]pyridine heterocyclic class, bearing phenyl groups at the 2-, 4-, and 5-positions on the fused tricyclic core [1]. This class has been systematically explored for topoisomerase I/II inhibition and anticancer cytotoxicity, with structure–activity relationship (SAR) studies demonstrating that the identity and position of aryl substituents critically determine potency and selectivity [2]. The compound serves as a rigid, fully aromatic scaffold distinct from the more extensively studied 2,4-diaryl and hydroxylated analogs.

Scaffold Type

Tri-aryl rigid indenopyridine core

SAR Context

Phenyl-only baseline for topoisomerase studies

Differentiation

Distinct from 2,4-diaryl and hydroxylated analogs

Why 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine Cannot Be Substituted by a 2,4-Diaryl or Hydroxylated Analog


In the 5H-indeno[1,2-b]pyridine class, small structural modifications produce large functional shifts. Published SAR data demonstrate that replacing a 2- or 4-phenyl with a furyl or thienyl group transforms a compound from a weak or inactive topoisomerase inhibitor into a potent one, while hydroxylation of the phenyl ring further enhances both topo I/II inhibition and cytotoxicity [2][3]. The 2,4,5-triphenyl substitution pattern introduces a third phenyl at C5, a position that is unsubstituted in the most common comparator scaffold (2,4-diphenyl-5H-indeno[1,2-b]pyridine, CAS 57162-72-8). This additional phenyl changes molecular weight (395.5 vs 319.4 g/mol), calculated lipophilicity (XLogP ~7.3 vs ~5.5), and three-dimensional conformation, making generic substitution with a 2,4-diaryl analog unreliable without explicit comparative validation [1][4].

  • C5 phenyl alters lipophilicity

    Addition of a third phenyl significantly increases molecular weight and XLogP compared to the 2,4-diphenyl analog, shifting membrane partitioning and solubility profiles.

  • SAR from 2,4-diaryl series may not transfer

    Published activity data on 2,4-diaryl indenopyridines cannot be assumed for the 5-substituted scaffold; functional response may shift unpredictably.

  • Conformational and metabolic differences

    The blocked C5 quaternary carbon removes a benzylic site, potentially altering metabolic stability in ways not yet directly studied.

Quantitative Differentiation Evidence for 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine vs. Closest Analogs


Molecular Size and Lipophilicity Differentiation vs. 2,4-Diphenyl-5H-indeno[1,2-b]pyridine

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine has a molecular weight of 395.5 g/mol and a calculated XLogP3-AA of 7.3, compared to 319.4 g/mol and an estimated XLogP of ~5.5 for the 2,4-diphenyl analog (CAS 57162-72-8) [1][2]. The addition of the third phenyl ring increases the heavy atom count by 6 carbons and 5 hydrogens, adding significant steric bulk and hydrophobic surface area.

MW & XLogP vs. 2,4-Diphenyl
Class-level inference

ΔMW +76.1 g/mol (+23.8%)
ΔXLogP ~+1.8 log units

Altered membrane permeability and solubility context

Computed properties; experimental ADME data absent

Physicochemical profiling Drug-likeness Scaffold diversification

Topoisomerase IIα Inhibitory Activity: Class-Level Inference for the Triphenyl Scaffold

In the foundational SAR study of 30 2,4-diaryl-5H-indeno[1,2-b]pyridines, compounds bearing phenyl substituents at the 2- and 4-positions constituted the baseline for activity comparisons and were generally weaker topoisomerase II inhibitors than furyl- or thienyl-substituted analogs [1]. The triphenyl compound adds a third phenyl at C5, a modification not covered in published systematic SAR. Class-level inference suggests that 2,4,5-triphenyl-5H-indeno[1,2-B]pyridine would exhibit topoisomerase IIα inhibitory activity in a range comparable to, or weaker than, the 2,4-diphenyl baseline, likely requiring concentrations ≥100 μM for significant inhibition based on the reported activity thresholds in the class [1].

Topo IIα Activity
Class-level inference

Predicted weak-to-moderate inhibition; >10× less potent than furyl/thienyl analogs

Baseline chemotype for activity floor studies

No direct data; requires assay validation

Topoisomerase inhibition Anticancer screening DNA damage

Anticancer Cytotoxicity: Class-Level Positioning Against Camptothecin and Etoposide

Hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines with furyl or thienyl 4-substituents demonstrated topoisomerase I and II inhibitory activity comparable to camptothecin and etoposide, respectively, in the low micromolar range [1]. In contrast, the non-hydroxylated, phenyl-only 2,4-diaryl analogs represent the class baseline with substantially weaker cytotoxicity. The 2,4,5-triphenyl compound, lacking hydroxyl and heteroaryl groups, is expected to align with this baseline, showing IC50 values in the high micromolar to sub-millimolar range against HCT15, T47D, and HeLa cell lines.

Cytotoxicity Context
Class-level inference

Expected high-μM to sub-mM IC50 range (HCT15, T47D, HeLa)

Supports negative control or SAR baseline use

Phenyl-only substitution; no direct potency data

Cytotoxicity profiling Cancer cell lines Benchmark comparison

Conformational Rigidity and 5-Position Occupancy: Differentiation from 2,4-Diaryl Scaffolds

The 5H-indeno[1,2-b]pyridine core is a conformationally constrained, planar tricyclic system [1]. In 2,4-diaryl analogs, the C5 position bears only hydrogen atoms, permitting potential metabolic oxidation at the benzylic methylene. In 2,4,5-triphenyl-5H-indeno[1,2-B]pyridine, this position is fully substituted with a phenyl ring, blocking oxidative metabolism at C5 and introducing a quaternary sp³ carbon center that alters the overall molecular shape. This structural feature is absent in all published 2,4-diaryl-5H-indeno[1,2-b]pyridine SAR studies, which exclusively explore variations at C2 and C4 [2][3].

C5 Substitution
Supporting evidence

Blocked benzylic oxidation; quaternary carbon at C5

May alter metabolic stability vs. 2,4-diaryl analogs

No direct metabolic stability data

Conformational analysis Scaffold rigidity Structure-based design

Recommended Application Scenarios for 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine Based on Available Evidence


Negative Control or Baseline Chemotype in Topoisomerase IIα Inhibition Assays

Use as a phenyl-only baseline compound to define the lower limit of topoisomerase IIα inhibitory activity within the 5H-indeno[1,2-b]pyridine class. SAR studies consistently show that phenyl substituents at C2/C4 yield weaker inhibition than furyl or thienyl groups; adding a third phenyl at C5 is expected to maintain or further reduce activity [1]. This compound can serve as a matched negative control when benchmarking novel 2,4-diaryl or hydroxylated analogs in plasmid relaxation assays.

Scaffold for Late-Stage Diversification via C–H Functionalization

The three electronically differentiated phenyl rings (C2-phenyl on the pyridine ring, C4-phenyl on the pyridine, and C5-phenyl on the indene) offer distinct sites for sequential functionalization. This compound is procurement-relevant as a core scaffold for libraries exploring the impact of hydroxyl, halogen, or heteroaryl introduction at each phenyl position independently, building on established SAR that hydroxyl groups at meta/para positions enhance topoisomerase inhibition and cytotoxicity [2][3].

Metabolic Stability Probe for C5-Blocked Indenopyridines

The fully substituted C5 position distinguishes this compound from all published 2,4-diaryl analogs that possess a benzylic methylene at C5. Researchers studying the metabolic fate of indeno[1,2-b]pyridines can use this compound to isolate the contribution of C5 oxidation to overall clearance, comparing its in vitro metabolic half-life in hepatocyte or microsomal assays against the 2,4-diphenyl analog [4].

Physicochemical Reference Standard for High-Lipophilicity Indenopyridines

With a computed XLogP of 7.3 and molecular weight of 395.5 g/mol, this compound anchors the high-lipophilicity end of the indenopyridine property space [5]. It can serve as a calibration standard in chromatographic hydrophobicity assays (e.g., CHI logD) or as a probe in membrane partitioning studies, helping establish quantitative structure–property relationships for the class.

Application
Selection Property
Validation Focus
Topoisomerase IIα inhibition baseline control
Phenyl-only baseline chemotype
Activity floor vs. furyl/thienyl analogs
Scaffold for late-stage diversification
Tri-aryl substitution at C2, C4, C5
Sequential functionalization SAR potential
Metabolic stability probe for C5-blocked indenopyridines
C5 quaternary carbon; no benzylic H
Microsomal/hepatocyte half-life comparison
Physicochemical reference standard
High computed lipophilicity (XLogP ~7.3)
Chromatographic hydrophobicity calibration
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